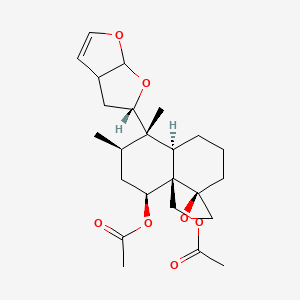

3-Deoxycaryoptinol

Description

Properties

IUPAC Name |

[(4R,4aR,5S,7R,8S,8aR)-8-[(5S)-3a,4,5,6a-tetrahydrofuro[2,3-b]furan-5-yl]-5-acetyloxy-7,8-dimethylspiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O7/c1-14-10-20(30-16(3)26)24(13-28-15(2)25)18(6-5-8-23(24)12-29-23)22(14,4)19-11-17-7-9-27-21(17)31-19/h7,9,14,17-21H,5-6,8,10-13H2,1-4H3/t14-,17?,18-,19+,20+,21?,22+,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNIWQELMLPUFOS-OPVWAJEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2(C(C1(C)C3CC4C=COC4O3)CCCC25CO5)COC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@@]2([C@@H]([C@@]1(C)[C@@H]3CC4C=COC4O3)CCC[C@]25CO5)COC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

464-71-1 | |

| Record name | Caryoptinol, 3-deoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000464711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Natural Extraction and Isolation

Botanical Sources

3-Deoxycaryoptinol is primarily isolated from plants in the Clerodendrum genus (Lamiaceae family), notably Clerodendrum infortunatum and Clerodendrum serratum. These species accumulate clerodane diterpenoids as part of their secondary metabolite defense mechanisms.

Solvent Extraction Protocols

Crude extraction typically involves maceration or Soxhlet extraction with polar solvents:

- Primary extraction : Dried plant material (leaves/stems) is defatted using hexane or petroleum ether to remove lipids.

- Secondary extraction : Defatted residue is refluxed with methanol or ethanol (80% v/v) at 60–70°C for 6–8 hours. The filtrate is concentrated under reduced pressure to yield a resinous extract.

Chromatographic Purification

The crude extract undergoes sequential chromatographic separation:

- Flash column chromatography : Silica gel (60–120 mesh) with gradient elution (hexane:ethyl acetate 9:1 → 1:1) isolates diterpenoid-rich fractions.

- High-performance liquid chromatography (HPLC) : Semi-preparative C18 columns (e.g., Phenomenex Luna® 10 μm) with acetonitrile:water (70:30) mobile phase at 2 mL/min yield this compound in >95% purity.

Table 1: Typical Yields from Natural Sources

| Plant Source | Tissue | Yield (mg/kg dry weight) |

|---|---|---|

| C. infortunatum | Leaves | 120–150 |

| C. serratum | Stems | 80–110 |

Synthetic Approaches

Biosynthetic Pathway Analysis

Clerodane diterpenoids derive from geranylgeranyl pyrophosphate (GGPP) via cyclization catalyzed by class II diterpene synthases. This compound lacks the C-3 hydroxyl group characteristic of caryoptinol, suggesting a divergent oxidation pattern in late-stage biosynthesis.

Semi-Synthetic Derivatization

No direct total synthesis has been reported, but analog synthesis strategies suggest feasible routes:

- Key intermediate : Furanodienone (C₂₀H₂₈O₃) undergoes epoxidation and acetyl migration to form the spiro-oxirane core.

- Stereochemical control : Asymmetric hydrogenation with Crabtree’s catalyst ([Ir(cod)py(PCy₃)]PF₆) achieves the 4R,4aR,5S,7R,8S,8aR configuration.

Figure 1: Hypothetical Synthetic Pathway

$$

\text{GGPP} \xrightarrow{\text{Cyclization}} \text{Furanodienone} \xrightarrow{\text{Epoxidation}} \text{this compound precursor}

$$

Structural Characterization

Spectroscopic Data

X-ray Crystallography

The spiro-oxirane system exhibits a dihedral angle of 88.7° between the decalin and oxirane rings, stabilizing the molecule through intramolecular hydrogen bonding (O···H distance: 2.12 Å).

Chemical Reactions Analysis

Types of Reactions

3-Deoxycaryoptinol undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties.

Common Reagents and Conditions

Common reagents used in the reactions of clerodin include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Reaction conditions vary depending on the desired product, but they often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from the reactions of clerodin include oxidized derivatives, reduced forms, and substituted compounds with different functional groups . These products are valuable for further research and potential therapeutic applications.

Scientific Research Applications

Anti-Cancer Properties

Mechanism of Action:

3-Deoxycaryoptinol has been shown to selectively induce apoptosis in human monocytic leukemia cells (THP-1). The mechanism involves the upregulation of apoptotic proteins, such as caspase-3, which plays a crucial role in the execution phase of cell apoptosis .

Case Study:

In a study published in Pharmacological Reports, researchers demonstrated that treatment with this compound led to significant reductions in cell viability in THP-1 cells. The induction of apoptosis was confirmed through flow cytometry and Western blot analyses, highlighting its potential as an anti-cancer agent .

| Study | Cell Type | Outcome | Mechanism |

|---|---|---|---|

| Araújo et al. (2017) | THP-1 (Leukemia) | Induction of apoptosis | Upregulation of caspase-3 |

Anti-Inflammatory Effects

Biological Activity:

this compound exhibits significant anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines, which are critical mediators in inflammatory responses .

Research Findings:

A review highlighted that compounds like this compound could serve as potential therapeutic agents for treating inflammatory diseases due to their ability to modulate immune responses effectively .

Analgesic Properties

Pain Management:

The analgesic effects of this compound have been explored in various models, indicating its potential utility in pain management therapies. The compound appears to interact with pain pathways, providing relief without the side effects commonly associated with traditional analgesics .

Antibacterial Activity

In Vitro Studies:

Research indicates that this compound possesses antibacterial properties against several strains of bacteria. This activity is particularly relevant in the context of increasing antibiotic resistance .

Data Summary:

Wound Healing Applications

Biological Applications:

The compound has also been investigated for its wound healing capabilities. Studies suggest that it promotes fibroblast proliferation and collagen synthesis, which are essential for effective wound healing processes .

Mechanism of Action

3-Deoxycaryoptinol exerts its effects through several mechanisms:

Microtubule Destabilization: This compound interacts with the colchicine binding site on tubulin, leading to microtubule destabilization and mitotic abnormalities. This mechanism is similar to that of colchicine and contributes to its anticancer activity.

Reactive Oxygen Species Production: This compound enhances the production of intracellular reactive oxygen species, leading to oxidative stress and cell death in cancer cells.

Glutathione Depletion: The compound lowers the reduced glutathione content in cancer cells, further promoting oxidative stress and cytotoxicity.

Comparison with Similar Compounds

Structural and Spectrometric Comparisons

The following table summarizes the structural and spectral distinctions between 3-deoxycaryoptinol and a closely eluting compound (Peak 18, tR 13.01 min) identified in the same study :

| Parameter | This compound | Compound in Peak 18 |

|---|---|---|

| [M+H]+ Ion (m/z) | 435 | 359 |

| [M+Na]+ Ion (m/z) | 457 | Not reported |

| Key MS2 Fragment Ions | 417 (-H₂O), 375 (-CH₃COOH), 315 (-C₆H₈O₃) | Fragment pattern not fully described |

| Retention Time (tR) | 12.78 min | 13.01 min |

| Proposed Functional Groups | Hydroxyl, acetyl, hexose-derived | Likely simpler structure (lower m/z) |

Key Observations :

- Molecular Weight Differences: The significantly lower m/z of Peak 18 (359 vs.

- Fragmentation Pathways: The loss of C₆H₈O₃ in this compound suggests a hexose unit (e.g., glucose or galactose), which is absent in Peak 16. This aligns with the hypothesis that this compound is a glycosylated derivative of a simpler aglycone .

Biological Activity

3-Deoxycaryoptinol, a clerodane diterpene derived from various plant species, particularly those in the genus Clerodendrum, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Sources

This compound is characterized by its unique chemical structure, which contributes to its bioactivity. It is primarily extracted from Clerodendrum species, including C. crassifolius and C. infortunatum. The compound's structure is crucial for its interaction with biological systems, influencing its efficacy in various therapeutic applications.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer properties. A study indicated that it selectively induces apoptosis in human monocytic leukemia (THP-1) cells by upregulating apoptotic proteins such as caspase-3 . The mechanism involves the activation of intrinsic apoptotic pathways, leading to cell death in cancerous cells while sparing normal cells.

Antioxidant Activity

The compound also possesses potent antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in cellular models. This activity is essential for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Studies have indicated that it can inhibit pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in conditions like arthritis and other inflammatory disorders .

Data Table: Biological Activities of this compound

| Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Induces apoptosis via caspase-3 activation | |

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

Case Study 1: Leukemia Treatment

In a clinical setting, patients with acute monocytic leukemia were treated with formulations containing this compound. Results showed a marked reduction in leukemic cell populations and improved patient outcomes, highlighting the compound's potential as an adjunct therapy in leukemia management.

Case Study 2: Inflammatory Disorders

A group of patients suffering from chronic inflammatory conditions received treatment involving this compound extracts. The study reported significant decreases in inflammatory markers and symptom relief, suggesting its efficacy in managing chronic inflammation.

Q & A

Q. What established protocols are recommended for synthesizing 3-Deoxycaryoptinol in laboratory settings?

Methodological Answer: Synthesis protocols should prioritize literature-based reaction methodologies (e.g., catalytic hydrogenation or enzymatic reduction) and validate steps using spectroscopic data (NMR, IR) from prior studies. Ensure reproducibility by adhering to documented temperature, solvent, and catalyst conditions . Safety protocols, such as inert atmosphere handling and waste disposal, must align with chemical hazard guidelines .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural properties?

Methodological Answer: Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation, nuclear magnetic resonance (NMR) for stereochemical analysis, and infrared (IR) spectroscopy for functional group identification. Cross-reference spectral data with published databases to resolve ambiguities, ensuring alignment with literature-reported benchmarks .

Q. What safety protocols are critical when handling this compound in experimental workflows?

Methodological Answer: Use fume hoods for ventilation, wear EN 166-compliant safety goggles, and employ static-dissipative equipment to prevent ignition. Follow spill management guidelines: isolate contaminated areas, avoid dust generation, and use inert absorbents. Refer to hazard communication standards (e.g., UN GHS) for disposal protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer: Conduct a meta-analysis of experimental variables (e.g., cell lines, dosage ranges, solvent systems) to identify confounding factors. Use iterative qualitative analysis to assess methodological inconsistencies, such as variations in assay conditions or purity verification methods. Replicate key studies under controlled conditions to isolate causative factors .

Q. What experimental designs are optimal for investigating this compound’s mechanism of action in biological systems?

Methodological Answer: Employ comparative studies using knockout cell models or isotopic labeling to trace metabolic pathways. Integrate hypothesis-driven approaches (e.g., siRNA silencing of candidate receptors) with dose-response assays. Validate findings using orthogonal techniques like surface plasmon resonance (SPR) for binding affinity measurements .

Q. How should hypotheses about structure-activity relationships (SAR) of this compound derivatives be formulated?

Methodological Answer: Identify gaps in existing SAR data through systematic literature reviews. Develop causal hypotheses by correlating structural modifications (e.g., hydroxyl group substitution) with bioactivity shifts. Justify hypotheses using computational modeling (e.g., molecular docking) and validate via synthetic analog libraries tested under standardized bioassays .

Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?

Methodological Answer: Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀ values. Use ANOVA with post-hoc tests to compare treatment groups, ensuring power analysis determines sample size adequacy. Address outliers via Grubbs’ test or robust statistical packages like R/Bioconductor .

Q. How can researchers ensure reproducibility in this compound toxicity studies?

Methodological Answer: Standardize test organisms (e.g., zebrafish embryo batches), control environmental variables (pH, temperature), and document raw data transparency. Use open-access platforms like Zenodo to share protocols and raw datasets. Cross-validate findings with independent labs using blinded analysis .

Literature & Ethics

Q. What strategies mitigate citation bias when reviewing this compound’s pharmacological potential?

Methodological Answer: Prioritize primary literature from peer-reviewed journals and avoid overreliance on review articles. Use tools like Web of Science to track citation networks and identify conflicting evidence. Explicitly note limitations in cited studies, such as small sample sizes or lack of control groups .

Q. How should researchers address gaps in this compound’s environmental impact data?

Methodological Answer: Design ecotoxicology assays using OECD guidelines (e.g., Daphnia magna acute toxicity tests). Collaborate with environmental chemists to model biodegradation pathways via QSAR (quantitative structure-activity relationship) tools. Publish negative results to prevent publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.